2-羟基-4-甲基-3-硝基吡啶

描述

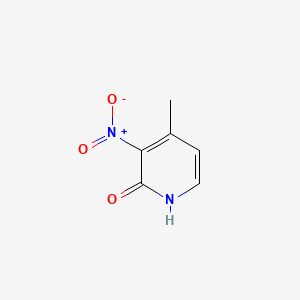

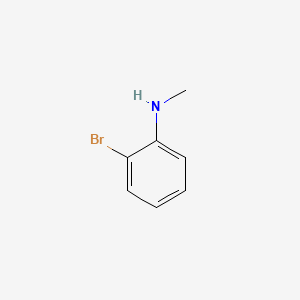

2-Hydroxy-4-methyl-3-nitropyridine is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of pyridine, a basic heterocyclic organic compound similar to benzene, with one carbon atom replaced by a nitrogen atom. The compound is characterized by the presence of hydroxy, methyl, and nitro functional groups attached to the pyridine ring, which significantly influence its reactivity and stability .

Synthesis Analysis

The synthesis of nitropyridine derivatives can involve multiple steps, including substitution, nitration, and other functional group transformations. For instance, the synthesis of related compounds often starts from dichloropyridine or hydroxypyridine precursors, followed by a series of reactions such as nitration, ammoniation, and oxidation to introduce the desired functional groups . The overall yields of these reactions can vary, and the structures of the final products are typically confirmed using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) .

Molecular Structure Analysis

The molecular structure of 2-hydroxy-4-methyl-3-nitropyridine has been studied using density functional theory (DFT) and other quantum chemical calculations. These studies provide insights into the conformational stability, vibrational spectra, and molecular electrostatic potential surfaces of the compound. The orientation of the hydroxy group relative to the nitro group can lead to different conformers, which have been analyzed using various computational methods . The molecular stability and bond strength are often investigated using natural bond orbital (NBO) analysis, which helps in understanding the electronic structure of the molecule .

Chemical Reactions Analysis

The reactivity of 2-hydroxy-4-methyl-3-nitropyridine is influenced by its functional groups. For example, the hydroxy group can act as an orienting agent during nitration reactions, directing the entry of the nitro group into specific positions on the pyridine ring . The presence of both basic and acidic sites in the molecule can also have a significant effect on catalytic reactions, such as the carbonylation of nitrobenzene . The compound's reactivity can be further explored through kinetic studies, which examine the rates of reactions such as nitrosation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxy-4-methyl-3-nitropyridine are closely related to its molecular structure. The compound's vibrational spectra, which include infrared and Raman spectroscopy, provide information about the vibrational modes and are used to confirm the molecular structure . The absorption and fluorescence properties of related compounds have been studied using UV-vis absorption and fluorescence spectroscopy, revealing the effects of different solvents on the emission spectra . Additionally, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies calculated from quantum chemical analyses indicate the charge transfer properties within the molecule .

科学研究应用

医药合成

2-羟基-4-甲基-3-硝基吡啶: 是医药化学中一种重要的中间体。其衍生物常被用作合成各种药物的合成子。 例如,其硝基可经进一步转化生成胺类,胺类是许多药物中的关键官能团 .

材料科学

在材料科学中,这种化合物可用于开发具有特定电子或光学性质的新材料。 硝基吡啶部分可以被掺入聚合物或小分子中,这些聚合物或小分子构成有机发光二极管 (OLED) 或其他电子器件的一部分 .

农药研究

在2-羟基-4-甲基-3-硝基吡啶中发现的吡啶环是农药中常见的结构。 它可用于合成除草剂、杀菌剂和杀虫剂,在保护农作物和确保粮食安全方面发挥着至关重要的作用 .

染料和颜料行业

这种化合物可以用作合成染料和颜料的起始原料。 硝基和羟基的存在允许进行各种化学反应,这些反应可以导致形成复杂的染料分子 .

分析化学

2-羟基-4-甲基-3-硝基吡啶: 可用作分析化学中的试剂,用于检测或定量其他物质。 它与某些化学物质的特定反应性可用于比色分析或作为色谱中的衍生化试剂 .

催化

硝基吡啶衍生物可以作为各种化学反应中金属催化剂的配体。 这些催化剂可用于加速有机合成的反应,使工艺更加高效和经济 .

环境科学

在环境科学中,2-羟基-4-甲基-3-硝基吡啶的衍生物可用于从水或土壤中去除污染物。 它们可以作为螯合剂,与重金属结合,促进其从环境中提取 .

生物化学研究

最后,在生物化学中,这种化合物可用于研究酶机制或作为更复杂的生物分子的组成部分。 它能够进行各种化学转化,使其成为探测生物系统的多功能工具 .

作用机制

Target of Action

It’s known that nitropyridines can interact with various biological targets, depending on their specific structure and functional groups .

Mode of Action

Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution .

Biochemical Pathways

Nitropyridines can participate in various chemical reactions and potentially affect multiple biochemical pathways .

Result of Action

It’s known that nitropyridines can cause skin and eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxy-4-methyl-3-nitropyridine . For instance, it should be stored in a dry, cool, and well-ventilated place to maintain its stability .

属性

IUPAC Name |

4-methyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-3-7-6(9)5(4)8(10)11/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCWTTHQRMHIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323077 | |

| Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21901-18-8 | |

| Record name | 21901-18-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were used to characterize 2-hydroxy-4-methyl-3-nitropyridine, and what information do they provide about the molecule?

A: Researchers utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to characterize 2-hydroxy-4-methyl-3-nitropyridine [, ]. These techniques provide information about the vibrational modes of the molecule, offering insights into its structure and bonding. Specifically, FT-IR spectroscopy identifies characteristic functional groups by analyzing their absorption of infrared light, while FT-Raman spectroscopy probes molecular vibrations through inelastic scattering of laser light. By comparing experimental spectra with theoretically calculated ones, researchers can confirm the structure and study the molecule's vibrational behavior [].

Q2: How have computational chemistry methods been employed to study 2-hydroxy-4-methyl-3-nitropyridine?

A: Density Functional Theory (DFT) calculations, specifically using the B3LYP functional and 6-311++G** basis set, have been crucial in understanding the properties of 2-hydroxy-4-methyl-3-nitropyridine [, ]. These calculations provide insights into:

- Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms in the molecule [].

- Vibrational Frequencies: Predicting the frequencies at which the molecule vibrates, which can be compared to experimental data from FT-IR and FT-Raman spectroscopy [].

- Electronic Properties: Exploring the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are essential for understanding the molecule's reactivity and potential interactions [].

- Conformational Stability: Investigating different possible conformations of the molecule and their relative energies to identify the most stable form [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol](/img/structure/B1330590.png)

![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)

![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)

![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)